![molecular formula C21H26Cl2N6 B3868818 2,4-dichlorobenzaldehyde (2,6-di-1-piperidinyl-4-pyrimidinyl)hydrazone](/img/structure/B3868818.png)
2,4-dichlorobenzaldehyde (2,6-di-1-piperidinyl-4-pyrimidinyl)hydrazone
Overview
Description
2,4-Dichlorobenzaldehyde is an organic compound with the formula Cl2C6H3CHO . It’s a white crystalline solid or off-white chunky solid with a pungent odor . It’s used in the synthesis of various other compounds .
Synthesis Analysis
2,4-Dichlorobenzaldehyde can be synthesized through various methods. One such method involves the condensation of 2,4-dichlorobenzaldehyde with 4-amino-5-mercapto-3-methyl/ethyl-1,2,4-triazole, yielding bidentate Schiff base ligands .Molecular Structure Analysis
The molecular structure of 2,4-dichlorobenzaldehyde consists of a benzene ring with two chlorine atoms and one aldehyde group attached to it . The molecular formula is Cl2C6H3CHO .Chemical Reactions Analysis
2,4-Dichlorobenzaldehyde can undergo various chemical reactions due to the presence of the aldehyde group. For example, it can react with 4-amino-5-mercapto-3-methyl/ethyl-1,2,4-triazole to form bidentate Schiff base ligands .Physical And Chemical Properties Analysis
2,4-Dichlorobenzaldehyde is a solid at room temperature with a melting point of 64-69 °C and a boiling point of 233 °C . It’s insoluble in water but soluble in methanol, ethanol, ether, and acetone .Safety and Hazards
properties
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2,6-di(piperidin-1-yl)pyrimidin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26Cl2N6/c22-17-8-7-16(18(23)13-17)15-24-27-19-14-20(28-9-3-1-4-10-28)26-21(25-19)29-11-5-2-6-12-29/h7-8,13-15H,1-6,9-12H2,(H,25,26,27)/b24-15+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPFYZQGSFHFIZ-BUVRLJJBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=C2)NN=CC3=C(C=C(C=C3)Cl)Cl)N4CCCCC4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=NC(=NC(=C2)N/N=C/C3=C(C=C(C=C3)Cl)Cl)N4CCCCC4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26Cl2N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-2,6-di(piperidin-1-yl)pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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